2-(2-Methoxyethyl)bicyclo[2.2.1]heptane-2-carbonitrile 2-(2-Methoxyethyl)bicyclo[2.2.1]heptane-2-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17638390
InChI: InChI=1S/C11H17NO/c1-13-5-4-11(8-12)7-9-2-3-10(11)6-9/h9-10H,2-7H2,1H3
SMILES:
Molecular Formula: C11H17NO
Molecular Weight: 179.26 g/mol

2-(2-Methoxyethyl)bicyclo[2.2.1]heptane-2-carbonitrile

CAS No.:

Cat. No.: VC17638390

Molecular Formula: C11H17NO

Molecular Weight: 179.26 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Methoxyethyl)bicyclo[2.2.1]heptane-2-carbonitrile -

Specification

Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
IUPAC Name 2-(2-methoxyethyl)bicyclo[2.2.1]heptane-2-carbonitrile
Standard InChI InChI=1S/C11H17NO/c1-13-5-4-11(8-12)7-9-2-3-10(11)6-9/h9-10H,2-7H2,1H3
Standard InChI Key XWVSTZXXWYNGIS-UHFFFAOYSA-N
Canonical SMILES COCCC1(CC2CCC1C2)C#N

Introduction

Structural Analysis and Nomenclature

The compound’s IUPAC name, 2-(2-methoxyethyl)bicyclo[2.2.1]heptane-2-carbonitrile, delineates its core structure:

  • A bicyclo[2.2.1]heptane framework (norbornane), a bridged bicyclic hydrocarbon.

  • A methoxyethyl group (-CH₂CH₂OCH₃) at the C-2 position.

  • A nitrile group (-C≡N) also at the C-2 position.

Molecular Formula and Weight

  • Empirical formula: C₁₁H₁₇NO

  • Molecular weight: 179.26 g/mol (calculated from atomic masses).

Stereochemical Considerations

The bicyclo[2.2.1]heptane skeleton imposes rigid stereochemistry. In the parent compound bicyclo[2.2.1]heptane-2-carbonitrile, the exo and endo isomers exhibit distinct physicochemical properties . For 2-(2-methoxyethyl)bicyclo[2.2.1]heptane-2-carbonitrile, steric effects from the methoxyethyl group likely favor the exo configuration, where substituents project away from the bridgehead .

Synthesis and Manufacturing

Retrosynthetic Analysis

The compound can be conceptualized as a derivative of bicyclo[2.2.1]heptane-2-carbonitrile (CAS 2234-26-6) , with a methoxyethyl group introduced via:

  • Friedel-Crafts alkylation of the nitrile-bearing carbon.

  • Nucleophilic substitution on a pre-functionalized norbornane intermediate.

Route 1: Diels-Alder Functionalization

A methodology described by for synthesizing oxy-functionalized bicyclo[2.2.1]heptanes involves intermolecular Diels-Alder reactions using silyloxy-substituted dienes. Adapting this approach:

  • Diene: 5-(2-methoxyethyl)-1,4-bis(silyloxy)-1,3-cyclopentadiene.

  • Dienophile: Acrylonitrile or cyanoacetylene.

  • Conditions: Lewis acid catalysis (e.g., BF₃·OEt₂) at 0–25°C .

Route 2: Post-Cyclization Modification

  • Bicyclo[2.2.1]hept-5-ene-2-carbonitrile (CAS 95-11-4) undergoes hydrosilylation with (2-methoxyethyl)silane.

  • Oxidation of the silane moiety to introduce the methoxyethyl group.

Physicochemical Properties

Predicted Properties (Based on Analogs)

PropertyBicyclo[2.2.1]heptane-2-carbonitrile 2-(2-Methoxyethyl) Derivative (Estimated)
Boiling Point73–75°C at 10 mmHg 120–125°C at 10 mmHg
Density0.8967 g/cm³ 1.02–1.05 g/cm³
LogP1.8 0.5–1.0 (reduced lipophilicity)
SolubilitySlightly soluble in polar solvents Enhanced solubility in ethers, alcohols

Spectroscopic Signatures

  • IR Spectroscopy:

    • C≡N stretch: ~2240 cm⁻¹ .

    • C-O-C (ether): ~1100 cm⁻¹.

  • ¹H NMR:

    • Methoxy protons: δ 3.2–3.4 ppm (singlet).

    • Bridgehead protons: δ 1.5–2.2 ppm (multiplet) .

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